

Salirasib tumor response rate validation

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Compound Focus: Salirasib

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Summary of Salirasib Efficacy Data

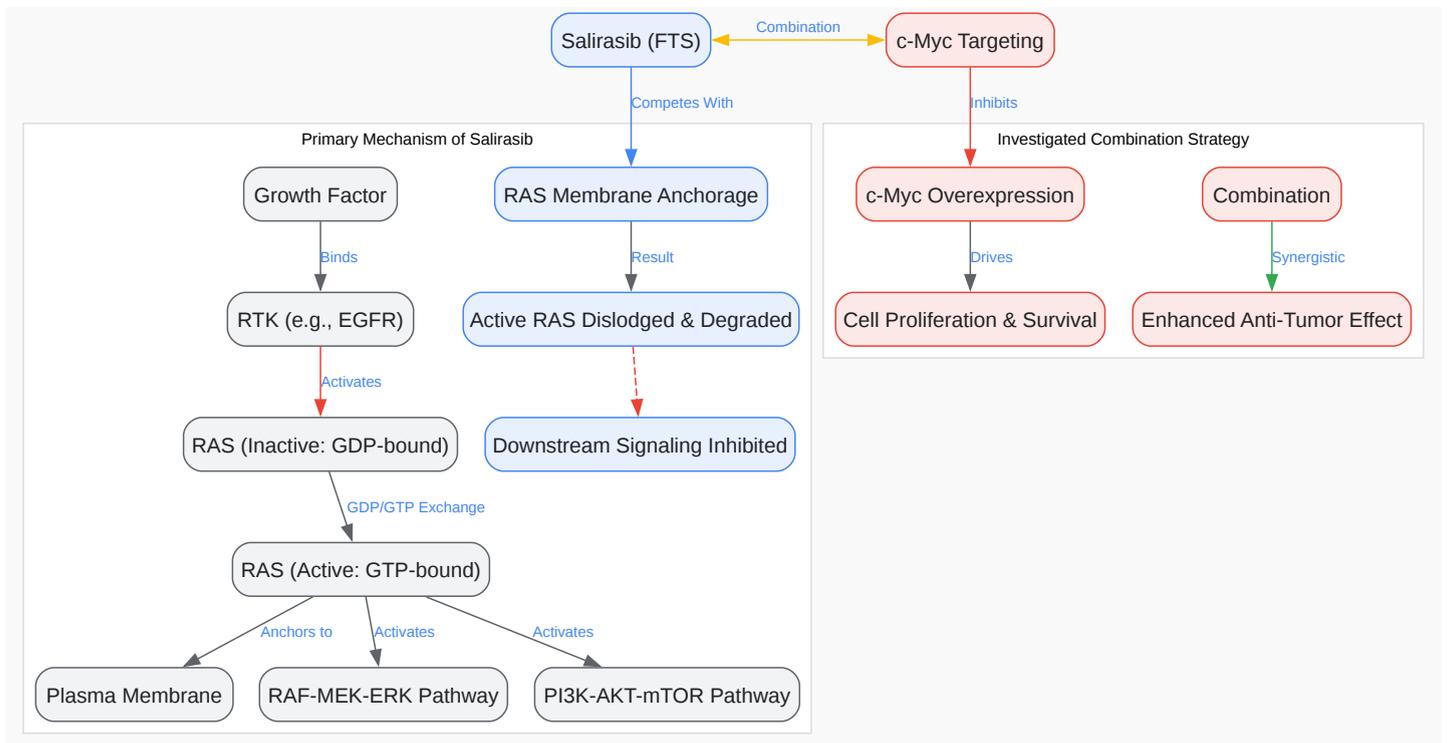
Study Type / Model	Key Efficacy Findings	Response Context / Notes
Phase I Clinical Trial (Japanese patients with relapsed/refractory solid tumors) [1] [2] - No dose-limiting toxicities observed.	<ul style="list-style-type: none">• Disease Stabilization: 11 of 21 patients repeated treatment cycles (median: 2 cycles, range: 1-13).• KRAS-mutant subgroup (n=4): Median Progression-Free Survival (PFS) of 227 days (range: 79-373 days). - Primary Outcome: Safety & Pharmacokinetics.• Efficacy was exploratory; no objective response rate (e.g., RECIST criteria) was reported. Preclinical *In Vivo* (HepG2 subcutaneous xenograft) [3] - Tumor growth was significantly inhibited.• After 12 days of treatment, mean tumor weight was reduced by 56%. - Demonstrates proof-of-concept antitumor activity in an animal model. Preclinical *In Vivo* (Panc-1 pancreatic xenograft) [4] - Dose-dependent inhibition of tumor growth.• 67% reduction in tumor weight at the highest dose (80 mg/kg).• Synergy with Gemcitabine: 83% increase in survival rate. - Supports potential for use in combination therapy. 	

Mechanism of Action & Investigated Combinations

Understanding how **Salirasib** works and its potential in combination therapies provides a fuller picture of its therapeutic value.

- **Mechanism of Action: Salirasib** (Farnesylthiosalicylic Acid, FTS) is a **Ras inhibitor**. It acts as a functional mimic of the farnesyl cysteine group of active Ras proteins. By doing so, it competes with Ras for binding sites on the plasma membrane, preventing its anchorage. This dislodges active Ras from the membrane and leads to its degradation, thereby inhibiting Ras-dependent signaling and tumor growth [1] [3] [5].
- **Synergistic Combinations:** Recent research has explored combining **Salirasib** with other targeted agents:
 - **c-Myc Targeting:** In Triple-Negative Breast Cancer (TNBC) models, the combination of **Salirasib** with c-Myc knockdown was highly effective. It blocked MCM2-mediated DNA replication, induced cell-cycle arrest and apoptosis, and significantly improved the efficacy of PD-L1 blockade immunotherapy [6].
 - **Conjugated with IR783:** To overcome limitations of strong hydrophobicity and poor tumor-targeting, **Salirasib** was chemically conjugated with a near-infrared dye, IR783. This conjugate, **FTS-IR783**, demonstrated 2–10-fold increased anti-cancer efficacy compared to **Salirasib** alone in breast cancer models, though its mechanism shifted to activating AMPK instead of directly affecting Ras [7].

The following diagram illustrates the primary mechanism of action of **Salirasib** and the synergistic effect of its combination with c-Myc targeting.



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Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments cited above.

- **Phase I Clinical Trial Design (2018)** [1] [2]
 - **Regimen:** Multiple-ascending dose trial in 28-day cycles. **Salirasib** was orally administered twice daily after meals from **Days 1-21**, followed by a 7-day pause.
 - **Dose Escalation:** Doses tested were 100, 200, 400, 600, 800, and 1000 mg twice daily.
 - **Patients:** 21 Japanese patients with relapsed/refractory solid tumors. 14 were tested for KRAS mutations.
 - **Primary Endpoints:** Safety, tolerability, and pharmacokinetics (measured on Days 1 and 21).
 - **Efficacy Assessment:** Evaluated exploratorily via diagnostic imaging (CT, MRI, FDG-PET) and tumor markers. **Progression-Free Survival (PFS)** was calculated.
- **Preclinical *In Vitro* Cytotoxicity & Mechanism (Hepatocarcinoma Cells)** [3]
 - **Cell Lines:** Human hepatoma cell lines (HepG2, Huh7, Hep3B).
 - **Treatment:** Cells were treated with **Salirasib** (50-150 μ M) or vehicle (DMSO) for 2 hours to 7 days.
 - **Growth Inhibition:** Cell viability was assessed using a **colorimetric WST-1 assay**. The IC_{50} (dose causing 50% growth inhibition) was calculated.
 - **Proliferation & Apoptosis:**
 - **DNA Synthesis:** Measured by **BrdU incorporation assay**.
 - **Cell Cycle Analysis:** Performed by flow cytometry of **propidium iodide-stained** cells.
 - **Apoptosis:** Assessed via **caspase-3/7 activity** using a luminescent assay.
 - **Mechanistic Studies:** Ras activation was measured by **Ras pull-down assays**, and protein expression (e.g., cyclins, p21) was analyzed by western blotting.
- **Preclinical *In Vivo* Efficacy (Xenograft Models)** [3] [4]
 - **Models:**
 - HepG2 cells injected subcutaneously into mice [3].
 - Panc-1 human pancreatic tumor cells in nude mice [4].
 - **Dosing:** **Salirasib** was administered **orally daily**, at doses ranging from 40 to 80 mg/kg, in vehicles like 0.5% carboxymethyl cellulose (CMC).
 - **Tumor Measurement:** Tumor volume and weight were monitored regularly.
 - **Endpoint:** Tumor growth inhibition was calculated by comparing the mean tumor weight or volume in treated vs. control groups.

Conclusion for Researchers

The data suggests that **Salirasib** is a well-tolerated agent with a unique mechanism of disrupting Ras membrane localization. Its clinical profile is characterized more by **disease stabilization and prolonged PFS in specific subgroups** rather than high objective response rates. The most promising avenues for its development appear to be:

- **Identification of predictive biomarkers** (e.g., specific KRAS mutation contexts) to select patient populations most likely to benefit.
- **Use in rational combination therapies**, as evidenced by strong preclinical synergy with c-Myc inhibition and immunotherapy [6].

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